

Vut-MK142: A Technical Guide to its Role in Pre-Cardiac Mesoderm Differentiation

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Compound of Interest

Compound Name: **Vut-MK142**

Cat. No.: **B611789**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic small molecule **Vut-MK142** and its significant role in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes. **Vut-MK142** has been identified as a potent cardiomyogenic agent, offering potential applications in cardiac repair and regenerative medicine. This document summarizes the key quantitative data, details the experimental protocols used to evaluate its efficacy, and visualizes the associated biological pathways and workflows.

Quantitative Effects of Vut-MK142 on Cardiac Marker Expression

Vut-MK142 has been demonstrated to significantly up-regulate the expression of key cardiac and mesodermal markers, indicating its influence on the early stages of cardiomyogenesis. The following tables summarize the quantitative data from semi-quantitative RT-PCR analyses on various cell lines.

Table 1: Effect of **Vut-MK142** on Cardiac and Mesodermal Gene Expression in Cardiovascular Progenitor Cells (CVPCs)

Gene	Treatment	Relative Expression Level (Arbitrary Units)
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Mesodermal Markers		
Brachyury	Control	1.00
Vut-MK142 (1 μ M)		1.25
Nkx2.5	Control	1.00
Vut-MK142 (1 μ M)		1.50
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Cardiac Markers		
GATA4	Control	1.00
Vut-MK142 (1 μ M)		1.75
α -MHC	Control	1.00
Vut-MK142 (1 μ M)		2.00
ANF	Control	1.00
Vut-MK142 (1 μ M)		2.50
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Table 2: Comparative Effect of **Vut-MK142** and Cardiogenol C (CgC) on ANF Expression in P19 and C2C12 Cells

Cell Line	Treatment	Fold Induction of ANF Expression
P19 Embryonic Carcinoma Cells	Control	1.0
CgC	2.5	
Vut-MK142	4.0	
C2C12 Skeletal Myoblasts	Control	1.0
CgC	1.5	
Vut-MK142	2.0	

Experimental Protocols

The following are detailed methodologies for key experiments performed to characterize the effects of **Vut-MK142**.

Cell Culture and Differentiation

- P19 Embryonic Carcinoma Cells: P19 cells were cultured in α-MEM supplemented with 7.5% newborn calf serum and 2.5% fetal bovine serum. For differentiation, cells were seeded at 5x10⁴ cells/cm² and treated with **Vut-MK142** or CgC.
- C2C12 Skeletal Myoblasts: C2C12 cells were maintained in DMEM supplemented with 10% fetal bovine serum.
- Cardiovascular Progenitor Cells (CVPCs): CVPCs were differentiated from mouse embryonic stem cells. Differentiation was induced in the presence or absence of 1 μM **Vut-MK142**.

Vut-MK142 Treatment

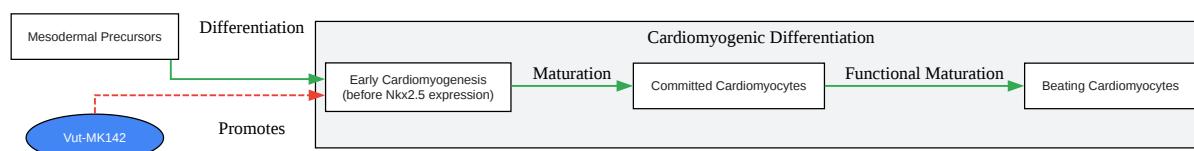
Vut-MK142 was dissolved in DMSO to create a stock solution. For experiments, the stock solution was diluted in the respective cell culture medium to a final concentration of 1 μM. Control cells were treated with an equivalent amount of DMSO.

Semi-Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR)

- RNA Extraction: Total RNA was isolated from cultured cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
- cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using the SuperScript III First-Strand Synthesis System (Invitrogen).
- PCR Amplification: PCR was performed using specific primer pairs for the genes of interest (Brachyury, Nkx2.5, GATA4, α -MHC, ANF, and a housekeeping gene like GAPDH for normalization).
- Analysis: PCR products were separated by agarose gel electrophoresis and visualized with ethidium bromide. The intensity of the bands was quantified using image analysis software (e.g., ImageJ) and normalized to the housekeeping gene.

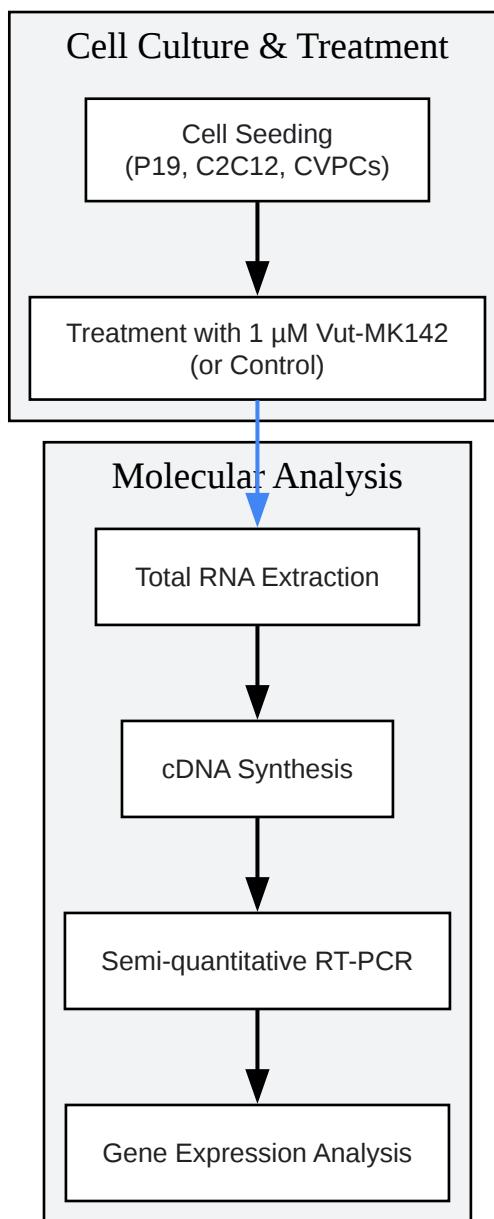
Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for **Vut-MK142** and the general experimental workflow.



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Caption: Proposed mechanism of **Vut-MK142** action on pre-cardiac mesoderm differentiation.



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Caption: General experimental workflow for assessing the effect of **Vut-MK142**.

Conclusion

Vut-MK142 is a novel small molecule that demonstrates significant potential in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2][3] Its ability to up-regulate key cardiac markers surpasses that of previously identified compounds like Cardiogenol C. The primary mode of action appears to be on the very early stages of cardiomyogenesis, even

preceding the expression of the critical transcription factor Nkx2.5. These findings suggest that **Vut-MK142** could be a valuable tool for in vitro cardiomyocyte generation for research, drug screening, and potentially for therapeutic applications in cardiac regeneration. Further research is warranted to fully elucidate the molecular targets and signaling pathways through which **Vut-MK142** exerts its cardiomyogenic effects.

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